Class-Level Inference: Potential MELK Kinase Inhibition Based on Patent Disclosure
The compound falls within the broad Markush structure of US Patent 9,120,749 B2, which claims quinoline derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) [1]. The patent reports MELK inhibitory activity for exemplified compounds, with one representative quinoline derivative (Example 1-203) exhibiting an IC50 value of 0.032 µM in a MELK kinase assay [1]. However, this specific compound (4-ethoxy-2-(4-methylphenyl)quinolin-6-amine) was not explicitly synthesized or tested in the patent; therefore, any activity claim for this exact compound remains a class-level inference only [1].
| Evidence Dimension | MELK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available / Not reported |
| Comparator Or Baseline | Representative patent example 1-203: IC50 = 0.032 µM |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase activity assay using recombinant MELK protein |
Why This Matters
This establishes the compound's potential relevance to MELK-driven research, but users must generate primary activity data for this specific analog before making comparative procurement decisions.
- [1] Matsuo, Y., et al. (2011). Quinoline derivatives and MELK inhibitors containing the same. U.S. Patent No. US9120749B2. U.S. Patent and Trademark Office. View Source
